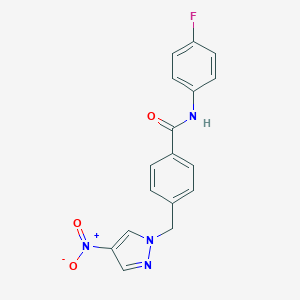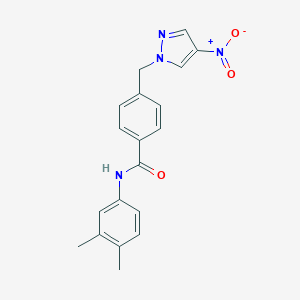
N-(2-methoxy-4-nitrophenyl)-1-methyl-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxy-4-nitrophenyl)-1-methyl-1H-pyrazole-4-carboxamide, also known as MNPC, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MNPC belongs to the family of pyrazole-based compounds, which are known for their diverse biological activities such as anti-inflammatory, anticancer, and antiviral properties.
Mecanismo De Acción
The mechanism of action of N-(2-methoxy-4-nitrophenyl)-1-methyl-1H-pyrazole-4-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer, inflammation, and viral infections. N-(2-methoxy-4-nitrophenyl)-1-methyl-1H-pyrazole-4-carboxamide has been shown to inhibit the activity of several enzymes and proteins involved in these pathways, including COX-2, NF-κB, and STAT3.
Biochemical and Physiological Effects:
N-(2-methoxy-4-nitrophenyl)-1-methyl-1H-pyrazole-4-carboxamide has been shown to have several biochemical and physiological effects, including anti-proliferative, anti-inflammatory, and antiviral activities. N-(2-methoxy-4-nitrophenyl)-1-methyl-1H-pyrazole-4-carboxamide has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis, the formation of new blood vessels that are essential for tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(2-methoxy-4-nitrophenyl)-1-methyl-1H-pyrazole-4-carboxamide is its broad-spectrum activity against various diseases, which makes it a promising candidate for drug development. N-(2-methoxy-4-nitrophenyl)-1-methyl-1H-pyrazole-4-carboxamide is also relatively easy to synthesize and purify, which makes it accessible for laboratory experiments. However, one of the limitations of N-(2-methoxy-4-nitrophenyl)-1-methyl-1H-pyrazole-4-carboxamide is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for N-(2-methoxy-4-nitrophenyl)-1-methyl-1H-pyrazole-4-carboxamide research, including further investigation of its mechanism of action and optimization of its chemical structure to improve its efficacy and bioavailability. N-(2-methoxy-4-nitrophenyl)-1-methyl-1H-pyrazole-4-carboxamide can also be tested in animal models to evaluate its safety and efficacy in vivo. Moreover, N-(2-methoxy-4-nitrophenyl)-1-methyl-1H-pyrazole-4-carboxamide can be used as a lead compound for the development of new drugs with improved pharmacological properties.
Métodos De Síntesis
N-(2-methoxy-4-nitrophenyl)-1-methyl-1H-pyrazole-4-carboxamide can be synthesized using a multistep reaction process, starting from commercially available 2-methoxy-4-nitrophenylhydrazine and 1-methyl-1H-pyrazole-4-carboxylic acid. The reaction involves the condensation of these two compounds in the presence of a coupling agent, followed by a series of purification steps to obtain the final product in high yield and purity.
Aplicaciones Científicas De Investigación
N-(2-methoxy-4-nitrophenyl)-1-methyl-1H-pyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and viral infections. In cancer research, N-(2-methoxy-4-nitrophenyl)-1-methyl-1H-pyrazole-4-carboxamide has shown promising results as a potent inhibitor of tumor growth and metastasis in various cancer cell lines. N-(2-methoxy-4-nitrophenyl)-1-methyl-1H-pyrazole-4-carboxamide has also shown anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. Moreover, N-(2-methoxy-4-nitrophenyl)-1-methyl-1H-pyrazole-4-carboxamide has demonstrated antiviral activity against several viruses, including HIV-1, HCV, and HSV-1.
Propiedades
Nombre del producto |
N-(2-methoxy-4-nitrophenyl)-1-methyl-1H-pyrazole-4-carboxamide |
|---|---|
Fórmula molecular |
C12H12N4O4 |
Peso molecular |
276.25 g/mol |
Nombre IUPAC |
N-(2-methoxy-4-nitrophenyl)-1-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C12H12N4O4/c1-15-7-8(6-13-15)12(17)14-10-4-3-9(16(18)19)5-11(10)20-2/h3-7H,1-2H3,(H,14,17) |
Clave InChI |
USPTUCMZYRLHDP-UHFFFAOYSA-N |
SMILES |
CN1C=C(C=N1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC |
SMILES canónico |
CN1C=C(C=N1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]-3-furamide](/img/structure/B213840.png)

![N-(2-chlorophenyl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213842.png)

![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]cyclopropanecarboxamide](/img/structure/B213846.png)
![3-methoxy-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B213849.png)



![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B213854.png)
![N-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]pyridine-3-carboxamide](/img/structure/B213855.png)
![Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}-5-methylthiophene-3-carboxylate](/img/structure/B213857.png)
![Ethyl 5-(aminocarbonyl)-2-[(cyclobutylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B213858.png)
